molecular formula C19H24N4O2S B2816552 N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 941916-14-9

N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Cat. No.: B2816552
CAS No.: 941916-14-9
M. Wt: 372.49
InChI Key: BYJDUOWZZGPRLR-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Attachment of the Phenylureido Group: This step involves the reaction of the thiazole derivative with phenyl isocyanate to form the phenylureido group.

    Introduction of the Cyclohexylmethyl Group: The final step involves the alkylation of the thiazole derivative with cyclohexylmethyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylureido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted phenylureido derivatives.

Scientific Research Applications

N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylmethyl group provides steric hindrance, potentially enhancing its selectivity and binding affinity to molecular targets.

Properties

IUPAC Name

N-(cyclohexylmethyl)-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-13-16(17(24)20-12-14-8-4-2-5-9-14)26-19(21-13)23-18(25)22-15-10-6-3-7-11-15/h3,6-7,10-11,14H,2,4-5,8-9,12H2,1H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJDUOWZZGPRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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